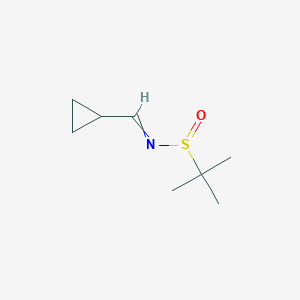
disodium bis((2S)-2-amino-3-(4-hydroxyphenyl)propanoate) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine disodium salt dihydrate is a polar, naturally occurring, non-essential amino acid. It is a derivative of L-tyrosine, which is one of the twenty amino acids used in protein biosynthesis. L-tyrosine was first discovered in 1846 by German chemist Justus von Liebig when he extracted it from casein, a protein found in milk and cheese . L-Tyrosine disodium salt dihydrate is known for its improved solubility compared to L-tyrosine, making it more suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine disodium salt dihydrate can be synthesized by dissolving L-tyrosine in an extreme pH environment, either below pH 2 or above pH 9. It can also be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to achieve higher solubility . The disodium salt form is achieved by neutralizing the amino acid with sodium hydroxide, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, L-tyrosine disodium salt dihydrate is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overproduce L-tyrosine, which is then extracted and converted to its disodium salt dihydrate form through chemical reactions involving sodium hydroxide and controlled crystallization processes .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine disodium salt dihydrate undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated by protein kinases, converting it to phosphotyrosine.
Common Reagents and Conditions
Oxidation: Common reagents include tyrosinase or other oxidizing agents under controlled pH and temperature conditions.
Phosphorylation: Protein kinases and adenosine triphosphate (ATP) are typically used under physiological conditions.
Sulfation: Sulfotransferases and 3’-phosphoadenosine-5’-phosphosulfate (PAPS) are used under specific enzymatic conditions.
Major Products Formed
L-DOPA: Formed through oxidation, which is a precursor to several neurotransmitters.
Phosphotyrosine: Formed through phosphorylation, playing a role in cell signaling.
Sulfotyrosine: Formed through sulfation, involved in various biological processes.
Scientific Research Applications
L-Tyrosine disodium salt dihydrate has a wide range of scientific research applications:
Mechanism of Action
L-Tyrosine disodium salt dihydrate exerts its effects through several mechanisms:
Neurotransmitter Synthesis: It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine.
Melanin Production: Acts as a substrate for the enzyme tyrosinase, leading to the production of melanin, the pigment responsible for skin, hair, and eye color.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to L-tyrosine.
L-DOPA: A direct product of L-tyrosine oxidation, used in the treatment of Parkinson’s disease.
Phosphotyrosine: A phosphorylated form of L-tyrosine involved in cell signaling.
Uniqueness
L-Tyrosine disodium salt dihydrate is unique due to its enhanced solubility and stability compared to L-tyrosine. This makes it more suitable for use in cell culture media and industrial applications where high concentrations of L-tyrosine are required .
Properties
Molecular Formula |
C18H24N2Na2O8 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
disodium;2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/2C9H11NO3.2Na.2H2O/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h2*1-4,8,11H,5,10H2,(H,12,13);;;2*1H2/q;;2*+1;;/p-2 |
InChI Key |
RCMJWNHTNMOEEV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















